molecular formula C9H9N3O2 B1631230 Ethyl imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 77112-52-8

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1631230
CAS RN: 77112-52-8
M. Wt: 191.19 g/mol
InChI Key: SWABYVXORFBBAT-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

Ethyl bromopyruvate (62.9 g) was added to the DME (258 mL) solution of 2-aminopyrazine (24.8 g) at room temperature and stirred for 2.5 h. The reaction mixture was cooled to 0° C. and stirred for 30 min to afford a pale brown precipitate. The precipitate was filtered and washed with Et2O to give pale brown crystals. The suspension of the precipitate (66.1 g) in EtOH (1.29 L) was heated at reflux temperature to turn to clear solution. After refluxing for 2 h, the reaction mixture was concentrated under reduced pressure, then mixed with CHCl3 and saturated NaHCO3aq. The mixture was filtered through a pad of Celite and the separated organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with CHCl3-MeOH (99/1˜97/3), and collected fractions were concentrated under reduced pressure followed by recrystallization from CHCl3-Et2O. The titled compound was obtained as pale pink crystals. Yield: 10.9 g, 22%).
Quantity
62.9 g
Type
reactant
Reaction Step One
Name
Quantity
258 mL
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
precipitate
Quantity
66.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.29 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].COCCOC.[NH2:16][C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1>CCO>[CH2:7]([O:6][C:4]([C:3]1[N:16]=[C:17]2[CH:22]=[N:21][CH:20]=[CH:19][N:18]2[CH:2]=1)=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
62.9 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
258 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
24.8 g
Type
reactant
Smiles
NC1=NC=CN=C1
Step Two
Name
precipitate
Quantity
66.1 g
Type
reactant
Smiles
Name
Quantity
1.29 L
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to afford a pale brown precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
to give pale brown crystals
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
mixed with CHCl3 and saturated NaHCO3aq
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the separated organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with CHCl3-MeOH (99/1˜97/3)
CUSTOM
Type
CUSTOM
Details
collected fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from CHCl3-Et2O

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=CN=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.